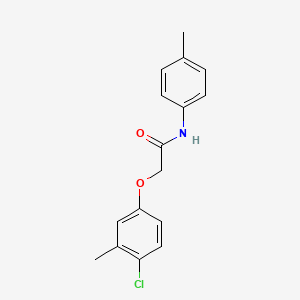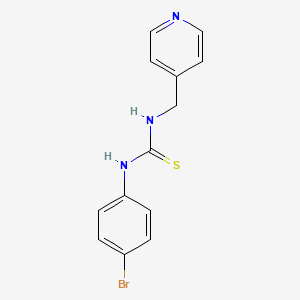![molecular formula C16H15NO5 B5729404 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of mild to moderate pain, inflammation, and fever. Mefenamic acid is a member of the anthranilic acid derivatives and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
Mecanismo De Acción
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting the production of prostaglandins, 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid reduces inflammation and pain.
Biochemical and physiological effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Mefenamic acid has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mefenamic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. Mefenamic acid can have variable effects depending on the experimental conditions, and it may not be suitable for all types of experiments.
Direcciones Futuras
There are several potential future directions for research on 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid. One area of interest is the development of new formulations of 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid's potential use in the treatment of other conditions, such as Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid and its potential mechanisms of action.
Métodos De Síntesis
Mefenamic acid can be synthesized from 2-methylphenol and anthranilic acid through a series of chemical reactions. The synthesis involves the conversion of 2-methylphenol to 2-methylphenylacetic acid, followed by the formation of the amide bond between 2-methylphenylacetic acid and anthranilic acid. The resulting compound is then treated with hydrochloric acid to yield 5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid acid.
Aplicaciones Científicas De Investigación
Mefenamic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Mefenamic acid has also been studied for its potential use in the treatment of various conditions such as menstrual cramps, osteoarthritis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
5-hydroxy-2-[[2-(2-methylphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10-4-2-3-5-14(10)22-9-15(19)17-13-7-6-11(18)8-12(13)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPFSBSNUNVEIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)


![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)
![ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
